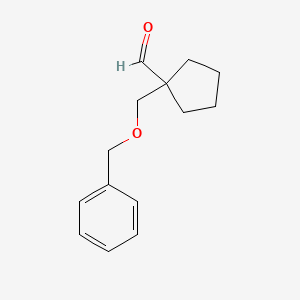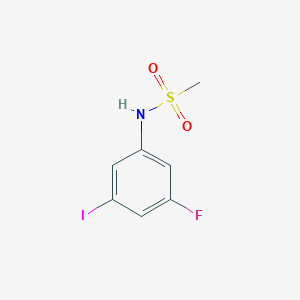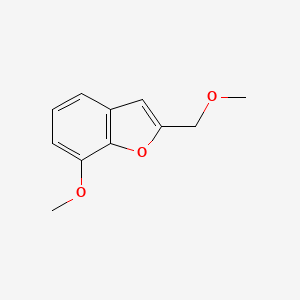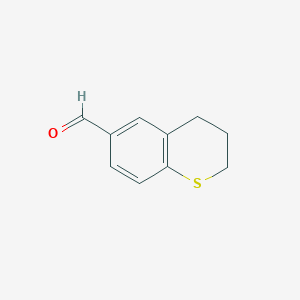
3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde is a sulfur-containing heterocyclic compound. It is structurally related to chromanecarbaldehyde, with the oxygen atom in the chromane ring replaced by a sulfur atom. This modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde typically involves the cyclization of β-keto esters with thiophenols in the presence of polyphosphoric acid. Another method includes the cyclization of acrylates obtained from thiophenols and propiolates . These reactions are carried out under controlled conditions to ensure the formation of the desired thiochromane ring structure.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, reducing waste and improving yield. Techniques such as hydrothermal carbonization and the use of carbon-based solid acids are explored to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution at the carbonyl group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiochromanecarbaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It finds applications in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde involves its interaction with various molecular targets. The sulfur atom in the thiochromane ring can form strong interactions with biological molecules, influencing their function. The compound can also undergo redox reactions, affecting cellular oxidative stress pathways. These interactions are crucial in determining the compound’s biological activity and therapeutic potential .
Comparación Con Compuestos Similares
Thiochromone: Similar structure but lacks the aldehyde group.
Chromanecarbaldehyde: Oxygen analog of 3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde.
Thioflavone: Another sulfur-containing heterocycle with different substitution patterns.
Uniqueness: this compound is unique due to the presence of both the thiochromane ring and the aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs .
Propiedades
Fórmula molecular |
C10H10OS |
|---|---|
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-thiochromene-6-carbaldehyde |
InChI |
InChI=1S/C10H10OS/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6-7H,1-2,5H2 |
Clave InChI |
AWIZSXDXNGDBBO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)C=O)SC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-methanamine](/img/structure/B8363664.png)
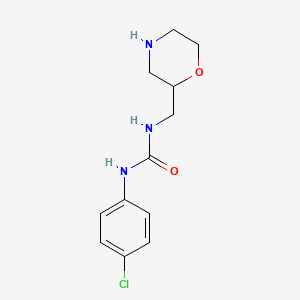
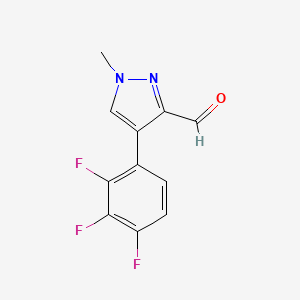
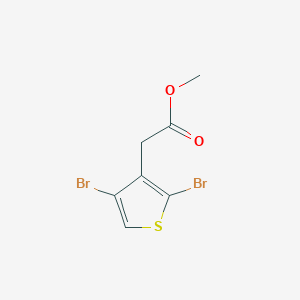
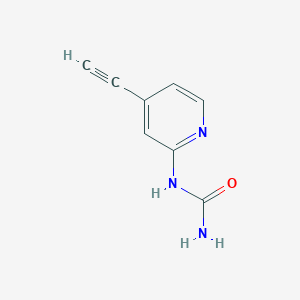
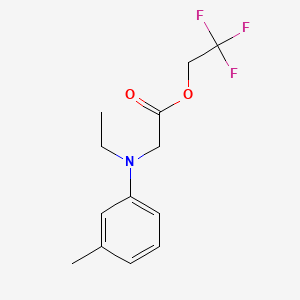
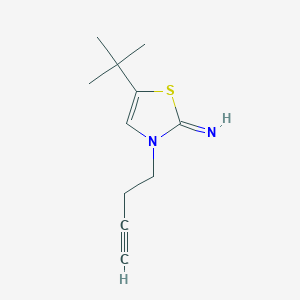
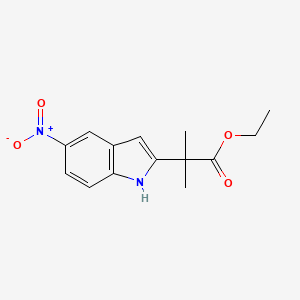
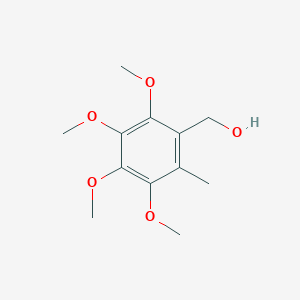
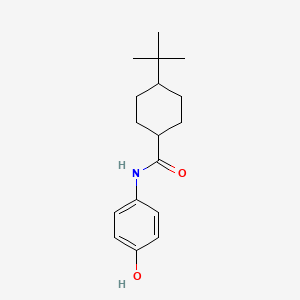
![2-[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]-N-cyclohexyl-N-phenylacetamide](/img/structure/B8363756.png)
